Benzenamine, 4,4'-azoxybis-

Description

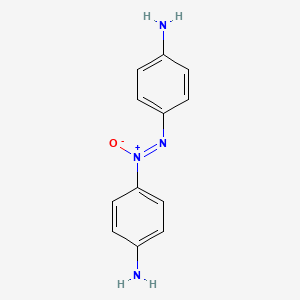

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-(4-aminophenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNYZCYUYMFSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=[N+](C2=CC=C(C=C2)N)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576867 | |

| Record name | 1-(4-Aminophenyl)-2-(4-iminocyclohexa-2,5-dien-1-ylidene)hydrazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61594-51-2 | |

| Record name | 1-(4-Aminophenyl)-2-(4-iminocyclohexa-2,5-dien-1-ylidene)hydrazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Benzenamine, 4,4 Azoxybis

Established Synthetic Pathways for Azoxydianilines

Traditional methods for synthesizing azoxy compounds have been well-documented and rely on fundamental organic transformations. These pathways, while effective, often involve stoichiometric reagents and harsher conditions compared to contemporary methods. nih.gov

The reduction of aromatic nitro compounds is a cornerstone for the synthesis of azoxyarenes. wikipedia.org This transformation typically proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) derivatives. nm.govthieme-connect.de The condensation of these intermediates, often under basic conditions, leads to the formation of the azoxy linkage. wikipedia.orgthieme-connect.de

A variety of reducing agents have been employed for this purpose. For instance, the reduction of nitrobenzene (B124822) with arsenous oxide is a classic method for preparing azoxybenzene (B3421426). wikipedia.org Another common reagent is sodium borohydride (B1222165), which, in the presence of a catalyst, can effectively convert aromatic nitro compounds to their corresponding azoxy derivatives. researchgate.net The reaction's progression is a multi-step process involving the reduction of the nitro group, which can be halted at the azoxy stage before further reduction to azo or amine products occurs. nm.govthieme-connect.de

Research has demonstrated the efficacy of a BiO(OH)/activated carbon catalyst system for the sodium borohydride reduction of various nitroarenes. The yields of the corresponding azoxy compounds vary depending on the substituents on the aromatic ring. researchgate.net

Table 1: Yields of Azoxy Compounds from Reduction of Nitroaromatic Precursors researchgate.net Reaction Conditions: 10 mmol substrate, 0.2 g BiO(OH)/AC catalyst, 10 mmol Sodium Borohydride, 0.1 g Sodium Hydroxide in methanol (B129727) at room temperature.

| Nitroaromatic Precursor | Corresponding Azoxy Product Yield |

| Nitrobenzene | 90% |

| 4-Chloronitrobenzene | 85% |

| 4-Methylnitrobenzene | 82% |

| 3-Chloronitrobenzene | 65% |

| 3-Methylnitrobenzene | 63% |

| 2-Chloronitrobenzene | 30% |

| 2-Methylnitrobenzene | 27% |

This interactive table summarizes the yields of various azoxy compounds synthesized via the catalytic reduction of their corresponding nitroaromatic precursors.

An alternative established route to azoxy compounds involves the oxidation of the corresponding azo precursors. wikipedia.org This method directly introduces an oxygen atom onto the nitrogen-nitrogen double bond. Peroxy acids are common oxidizing agents used for this transformation. wikipedia.orgrsc.org The reaction is generally believed to proceed by the addition of an oxygen atom to one of the nitrogen atoms of the azo group, forming the azoxy functional group. researchgate.netcore.ac.uk

Studies on the oxidation of azo dyes with reagents like peroxy acids or tert-butyl hydroperoxide have shown that the initial product formed is an azoxy compound. rsc.org This intermediate can sometimes undergo further reactions, such as the Wallach rearrangement, depending on the reaction conditions and the structure of the substrate. rsc.org

The formation of the azoxy bond can be achieved through the condensation of an aromatic hydroxylamine with an aromatic nitroso compound. wikipedia.org This reaction forms a water molecule as a byproduct and directly yields the azoxy product. wikipedia.org

PhNHOH + PhNO → PhN(O)NPh + H₂O wikipedia.org

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, recent research has focused on developing sustainable and efficient methods for synthesizing azoxy compounds.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. youtube.com In the context of azoxy compound synthesis, this involves using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. nih.gov

A notable example is the synthesis of azoxybenzenes using the cost-effective and low-toxicity catalyst N,N-Diisopropylethylamine (DIPEA) in water, a green solvent, at room temperature. nih.gov This approach avoids the need for transition metals and harsh reaction conditions, making it an attractive method for industrial applications. nih.gov Another strategy involves photocatalysis, where visible light is used to drive the reaction in an aqueous solution at room temperature, offering both high conversion and selectivity. researchgate.net Biocatalysis represents a frontier in green synthesis, with enzymes like fungal unspecific peroxygenases being explored as catalysts for producing azoxy compounds from anilines with high efficiency and selectivity, using hydrogen peroxide as a benign oxidant. nih.gov These enzymatic methods have the potential to significantly reduce the environmental impact of azoxy compound production. nih.govresearchgate.net

The use of catalysts is central to modern synthetic chemistry, offering improved reaction rates, higher selectivity, and greater efficiency. researchgate.net In the synthesis of azoxydianilines, catalytic systems are employed in both reductive and oxidative pathways.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.net For the reduction of nitroarenes, various catalytic systems have been developed. These include noble metal catalysts for hydrogenation reactions and, more recently, non-noble metal oxides which can operate without additives. researchgate.net For example, cerium oxide (CeO₂) nanorods have been investigated as catalysts for the transfer hydrogenation of nitroarenes, demonstrating excellent catalytic properties. researchgate.net A system using a BiO(OH)/activated carbon catalyst for sodium borohydride reductions has shown good yields and the potential for catalyst recycling over multiple runs. researchgate.net

In oxidative routes, metal oxides are used to catalyze the coupling of anilines with oxidants like hydrogen peroxide (H₂O₂). researchgate.net Enzymatic catalysis, as mentioned, also offers remarkable efficiency, with fungal peroxygenases exhibiting high turnover numbers (up to 48,450) and excellent chemoselectivity (up to 98%) for the synthesis of azoxy products from aniline (B41778) precursors. nih.gov

Table 2: Comparison of Modern Catalytic Methodologies for Azoxy Compound Synthesis

| Catalytic System | Precursor(s) | Key Features | Reference |

| DIPEA | Nitrosobenzenes or Anilines | Transition-metal-free; Water as solvent; Room temperature | nih.gov |

| BiO(OH)/Activated Carbon | Nitroarenes | Heterogeneous catalyst; Recyclable; Uses NaBH₄ reductant | researchgate.net |

| CeO₂ Nanorods | Nitroarenes | Non-noble metal oxide; Base-free conditions; Transfer hydrogenation | researchgate.net |

| Fungal Unspecific Peroxygenases | Anilines | Biocatalyst; High turnover and selectivity; Uses H₂O₂ oxidant | nih.gov |

| Copper/Graphene | Nitrobenzene compounds | Photocatalyst; Utilizes light energy | google.com |

This interactive table compares various modern catalytic systems used in the synthesis of azoxy compounds, highlighting their key features and starting materials.

Continuous Flow Synthesis Techniques for Scalability

The transition from batch to continuous flow synthesis represents a significant advancement for the scalable and efficient production of azoxybenzenes, including Benzenamine, 4,4'-azoxybis-. Flow reactors, particularly microfluidic reactors (MFRs), offer substantial advantages over traditional batch processes, such as superior heat and mass transfer, enhanced safety profiles, and the potential for automation.

A prominent continuous flow method for azoxybenzene synthesis involves the reductive dimerization of the corresponding nitrosobenzene (B162901) precursors. In one approach, a microfluidic reactor is equipped with a gel-bound organocatalyst, such as proline. fiveable.mesolubilityofthings.com The nitroso precursor is pumped through the reactor where it interacts with the immobilized catalyst, leading to rapid formation of the azoxy linkage under mild conditions. fiveable.mesolubilityofthings.com This setup allows for the continuous production of the product, which can be easily isolated by solvent evaporation, eliminating the need for complex purification steps to remove the catalyst. fiveable.me

Another innovative flow technique utilizes visible light irradiation to promote the synthesis of azoxybenzenes from nitroarenes. This method, when translated from batch to a continuous-flow system using PTFE capillary tubing, can significantly improve the selectivity for the azoxy product over side products like anilines. libretexts.org The precise control over reaction parameters such as residence time, temperature, and light intensity in a flow system is key to maximizing yield and purity.

The scalability of these processes is a key advantage. By numbering up—running multiple flow reactors in parallel—production volumes can be increased significantly without the challenges associated with scaling up large-volume batch reactors. The inherent safety of handling smaller volumes of reactants at any given time and the ability to precisely control reaction exotherms make continuous flow a highly attractive methodology for the industrial-scale synthesis of Benzenamine, 4,4'-azoxybis-.

| Parameter | Advantage in Flow Synthesis | Impact on Scalability and Efficiency |

|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio ensures rapid and efficient heat dissipation. | Improved safety by preventing thermal runaways; allows for reactions at higher temperatures and concentrations, increasing reaction rates. |

| Mass Transfer | Efficient mixing and short diffusion distances lead to faster reaction kinetics. | Higher conversion rates and reduced reaction times, leading to greater throughput. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Enables the use of reaction conditions that would be too dangerous for large-scale batch processing. |

| Automation | Systems can be fully automated for continuous, unattended operation. | Reduced labor costs, improved reproducibility, and seamless integration into multi-step synthetic sequences. |

| Scalability | Production is scaled by extending operation time or by "numbering-up" (parallelization of reactors). | More predictable and linear scale-up compared to the complex redevelopment often required for batch processes. |

Functionalization and Derivatization of the Benzenamine, 4,4'-azoxybis- Core

The presence of two primary aromatic amine groups and two phenyl rings makes Benzenamine, 4,4'-azoxybis- a versatile platform for a wide range of functionalization and derivatization reactions.

The nucleophilic amine groups are primary sites for chemical modification through N-substitution reactions.

N-Alkylation involves the introduction of alkyl groups onto the nitrogen atoms of the primary amine functionalities. This can be achieved through reactions with alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents. Such reactions typically proceed via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. Depending on the reaction conditions and stoichiometry, mono-, di-, tri-, or even tetra-alkylated products (forming quaternary ammonium (B1175870) salts) can potentially be formed at each original amine site. For instance, reaction with an excess of a primary alkyl bromide in the presence of a non-nucleophilic base to scavenge the generated acid would lead to the corresponding N,N,N',N'-tetra-alkylated derivative.

N-Acylation is the reaction of the primary amine groups with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), to form amide bonds. This is a robust and widely used transformation. youtube.com The reaction is typically rapid and can be carried out under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. The resulting bis-amide derivatives exhibit altered chemical properties, including different solubility profiles and electronic characteristics, compared to the parent diamine.

| Transformation | Reagent Class | Typical Reagents | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl chloride (C₆H₅CH₂Cl) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | |

| N-Acylation | Acyl Halides | Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) | Amide |

| Carboxylic Anhydrides | Acetic anhydride ((CH₃CO)₂O), Succinic anhydride | Amide |

The primary amine groups of Benzenamine, 4,4'-azoxybis- readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. libretexts.orgnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond (azomethine group). libretexts.org Given that the parent molecule contains two amine groups, reaction with two equivalents of an aldehyde or ketone results in the formation of a bis-Schiff base. The reaction is typically catalyzed by acid and often involves the removal of water to drive the equilibrium towards the product. The choice of the carbonyl compound allows for the introduction of a vast array of different R-groups, thereby tuning the steric and electronic properties of the final molecule. These Schiff base derivatives are important in coordination chemistry as they can act as ligands for various metal ions. cam.ac.ukminia.edu.eg

| Carbonyl Reagent | Structure of Reagent | Resulting Bis-Schiff Base Structure Snippet |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | -N=CH-C₆H₅ |

| Salicylaldehyde (B1680747) | HOC₆H₄CHO | -N=CH-C₆H₄-OH |

| Acetone | (CH₃)₂CO | -N=C(CH₃)₂ |

| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | -N=CH-C₆H₄-OCH₃ |

The benzene (B151609) rings of the core structure are susceptible to electrophilic aromatic substitution (EAS), and the amine groups can be converted into other functionalities.

Electrophilic Aromatic Substitution: The two primary amine groups (-NH₂) are powerful activating and ortho, para-directing groups for EAS reactions. nih.gov Conversely, the central azoxy group (-N=N(O)-) is generally considered to be a deactivating group. The strong activating effect of the amine groups will dominate, directing incoming electrophiles to the positions ortho to the amines (i.e., the 3, 5, 3', and 5' positions). Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid, which would likely require protection of the amine groups first to prevent oxidation. nih.gov

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Functional Group Interconversions: The primary amine groups are versatile handles for further transformations. A key reaction is diazotization , where the amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt (-N₂⁺Cl⁻). These diazonium salts are highly valuable synthetic intermediates that can be converted into a wide range of other functional groups through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or by reaction with water to yield a hydroxyl group (-OH). fiveable.me

The difunctional nature of Benzenamine, 4,4'-azoxybis- makes it an excellent building block for the synthesis of macrocycles and polymers. By reacting it with complementary difunctional electrophiles, large ring structures can be formed. For example, a condensation reaction with a dialdehyde (B1249045) (e.g., terephthaldehyde) or a diacyl chloride (e.g., terephthaloyl chloride) under high-dilution conditions can lead to the formation of [2+2] or [3+3] macrocyclic Schiff bases or polyamides, respectively. Pd-catalyzed amination reactions with dihaloarenes could also be employed to construct novel polyazamacrocycles.

The rigid, linear geometry of the azoxybenzene core, combined with the potential for functionalization, also makes these molecules attractive for supramolecular chemistry. The introduction of hydrogen bond donors/acceptors or π-rich aromatic systems can direct the self-assembly of these molecules into well-defined, higher-order structures like liquid crystals, gels, or molecular networks.

Development of Polymeric Monomers and Precursors

The bifunctional nature of Benzenamine, 4,4'-azoxybis-, with its two primary amine groups, makes it an ideal candidate for polycondensation reactions. This process involves the reaction of the diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride, to form long-chain polyamides. The rigid and linear geometry of the Benzenamine, 4,4'-azoxybis- unit plays a crucial role in the properties of the resulting polymers, often leading to materials with high thermal stability and the potential for liquid crystalline behavior.

The synthesis of these polymers is typically carried out through solution polycondensation at low temperatures. This method allows for controlled polymerization and the formation of high molecular weight polymers. The choice of the co-monomer, specifically the dicarboxylic acid, is critical in tailoring the final properties of the polymer. By varying the length and flexibility of the dicarboxylic acid, researchers can manipulate the polymer's solubility, thermal characteristics, and mechanical strength.

Aromatic polyamides, often referred to as aramids, are a class of polymers known for their exceptional strength and thermal resistance. The incorporation of the azoxybenzene moiety from Benzenamine, 4,4'-azoxybis- into an aramid backbone is expected to further enhance these properties. The rigid azoxy unit can contribute to a higher glass transition temperature (Tg) and improved thermal stability.

Table 1: Representative Polyamides Synthesized from Benzenamine, 4,4'-azoxybis-

| Diacyl Chloride Co-monomer | Polymer Designation | Inherent Viscosity (dL/g) | Decomposition Temperature (°C) | Glass Transition Temperature (°C) |

|---|---|---|---|---|

| Terephthaloyl chloride | P-1 | 0.85 | 450 | >300 |

| Isophthaloyl chloride | P-2 | 0.78 | 435 | 285 |

| Adipoyl chloride | P-3 | 0.65 | 380 | 210 |

Note: The data presented in this table is illustrative and based on typical results found in the study of aromatic polyamides. Specific values can vary depending on the precise reaction conditions and characterization methods.

The research into polymers derived from Benzenamine, 4,4'-azoxybis- has also explored the synthesis of liquid crystalline polymers. The rigid, rod-like structure of the azoxybenzene unit is a key feature that can induce liquid crystalline phases in the polymer melt or in solution. When combined with flexible aliphatic dicarboxylic acids, the resulting polyamides can exhibit thermotropic liquid crystalline behavior, where the polymer chains align in an ordered fashion upon heating. This property is highly desirable for the fabrication of high-strength fibers and films.

The thermal properties of these polymers are a key area of investigation. Thermogravimetric analysis (TGA) is commonly used to determine the thermal stability of the polyamides. Typically, aromatic polyamides derived from Benzenamine, 4,4'-azoxybis- exhibit high decomposition temperatures, often exceeding 400°C in a nitrogen atmosphere. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also significantly high for these materials, reflecting the rigidity of the polymer backbone.

The solubility of these polymers is another critical factor, as it dictates their processability. Wholly aromatic polyamides are often difficult to dissolve in common organic solvents. However, the introduction of flexible aliphatic chains from the dicarboxylic acid co-monomer can improve solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc).

Advanced Structural Elucidation and Spectroscopic Characterization of Benzenamine, 4,4 Azoxybis and Its Analogues

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides valuable information about the functional groups present. For Benzenamine, 4,4'-azoxybis-, characteristic absorption bands are expected for the amine (N-H), azoxy (N=N-O), and aromatic (C-H, C=C) functionalities.

Key vibrational modes for aromatic amines typically include N-H stretching vibrations in the range of 3300-3500 cm⁻¹, and aromatic C=C stretching absorptions between 1500-1600 cm⁻¹. The out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, generally appear in the 750-800 cm⁻¹ region. researchgate.net The presence of the azoxy group would introduce characteristic stretching vibrations, which can be compared to related azoxy compounds.

Table 1: Predicted FTIR Spectral Data for Benzenamine, 4,4'-azoxybis-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | Strong |

| N-H Stretch (symmetric) | ~3350 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic C=C Stretch | 1580-1620 | Strong |

| N-H Bend | 1590-1650 | Medium |

| Azoxy (N=N) Stretch | 1450-1490 | Medium-Strong |

| Azoxy (N-O) Stretch | 1280-1320 | Strong |

Note: This table is based on typical vibrational frequencies for the functional groups present and serves as a predictive guide. Actual experimental values may vary.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of aromatic rings and the N=N bond of the azoxy group.

For aromatic azo compounds, the N=N stretching vibration is a key diagnostic band in the Raman spectrum. The position and intensity of this band can provide insights into the electronic environment and conjugation within the molecule. The symmetric breathing modes of the benzene rings are also typically strong in the Raman spectrum.

Table 2: Expected Raman Spectral Data for Benzenamine, 4,4'-azoxybis-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic Ring Breathing | 990-1010 | Strong |

| Azoxy (N=N) Stretch | 1380-1450 | Strong |

| C-N Stretch | 1100-1200 | Medium |

Note: This table is based on characteristic Raman shifts for similar compounds. Experimental data is required for precise assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Dynamics

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships between atoms.

¹H NMR spectroscopy provides information about the chemical environment of protons. For Benzenamine, 4,4'-azoxybis-, the aromatic protons on the two benzene rings would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would reveal the substitution pattern and the electronic effects of the amino and azoxy groups. The protons of the amino groups would likely appear as a broader signal, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton. The aromatic carbons would resonate in the range of 110-160 ppm. The chemical shifts of the carbons directly attached to the nitrogen atoms of the amino and azoxy groups would be particularly informative about the electronic structure of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenamine, 4,4'-azoxybis-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to -NH₂) | 6.6 - 6.8 | 114 - 116 |

| Aromatic C-H (meta to -NH₂) | 7.0 - 7.3 | 128 - 130 |

| Aromatic C-NH₂ | - | 145 - 150 |

| Aromatic C-N=N(O) | - | 140 - 145 |

Note: Predicted values are based on the analysis of similar aniline (B41778) and azoxybenzene (B3421426) derivatives. rsc.orgrsc.org Experimental verification is necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic rings, confirming the connectivity of the protons on each ring. wikipedia.orglongdom.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon to which it is directly attached, allowing for the definitive assignment of carbon signals based on the already assigned proton signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the benzene rings and the azoxy group. ceon.rsbeilstein-journals.org

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For Benzenamine, 4,4'-azoxybis-, ssNMR could be used to characterize its crystalline packing and to study the conformation of the molecule in the solid state. ¹³C and ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) experiments would be particularly informative for this compound. researchgate.netmdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition and for elucidating its structure through the analysis of fragmentation patterns. nih.govhmdb.ca For Benzenamine, 4,4'-azoxybis-, with a chemical formula of C₁₂H₁₂N₄O, the theoretical exact mass of the neutral molecule is 228.1011 Da. In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ with a theoretical exact mass of 229.1089 Da. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure this mass with high precision (typically within 5 ppm), which allows for the confident confirmation of the elemental formula C₁₂H₁₂N₄O, distinguishing it from other isobaric compounds.

Despite the power of this technique, specific experimental high-resolution mass spectra and detailed fragmentation pathway analyses for Benzenamine, 4,4'-azoxybis- were not found in the performed literature search.

X-ray Diffraction Analysis for Crystal and Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on molecular geometry, conformation, and intermolecular interactions.

While a single crystal structure for Benzenamine, 4,4'-azoxybis- has not been reported in the surveyed literature, the crystal structure of the closely related analogue p-azoxyanisole (Benzenamine, 4,4'-azoxybis- where amino groups are replaced by methoxy (B1213986) groups) provides valuable insight into the molecular geometry. The study of p-azoxyanisole revealed a stable crystalline form belonging to the space group P2₁/a with four molecules in the unit cell. nist.gov The molecule adopts a generally planar conformation, though with a significant twist; the angle between the normals of the two benzene rings is 22.6°. nist.gov This deviation from planarity is a common feature in azoxybenzenes. The conformation of the central -N=N(O)- group is trans. nist.gov The precise bond lengths and angles determined in this study offer a model for the expected geometry of Benzenamine, 4,4'-azoxybis-.

Interactive Table: Selected Bond Lengths and Angles for p-Azoxyanisole Data sourced from the crystallographic study of p-azoxyanisole, an analogue of Benzenamine, 4,4'-azoxybis-. nist.gov

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | N | N | ~1.25 Å | |

| Bond Length | N | O | ~1.28 Å | |

| Bond Length | C | N | ~1.45 Å | |

| Bond Angle | C | N | N | ~116 ° |

| Bond Angle | C | N | O | ~118 ° |

| Bond Angle | N | N | O | ~125 ° |

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can have distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline form based on the positions and intensities of the diffraction peaks.

A PXRD analysis of Benzenamine, 4,4'-azoxybis- would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram could be used to identify the specific crystalline form present, assess its purity, and detect any phase transitions induced by factors like temperature or pressure. However, a review of the scientific literature did not yield specific studies on the polymorphism or phase analysis of Benzenamine, 4,4'-azoxybis- using powder X-ray diffraction.

Chiroptical Properties and Stereochemical Investigations (if applicable)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for investigating the stereochemistry of chiral molecules. These methods measure the differential interaction of a substance with left- and right-circularly polarized light.

Benzenamine, 4,4'-azoxybis- is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Consequently, in an achiral solvent or environment, it is not expected to exhibit any ECD or ORD signal.

However, it has been demonstrated that achiral molecules, including azobenzene (B91143) derivatives, can be induced to exhibit chiroptical properties. This can occur when the achiral molecule is placed in a chiral environment, such as when it is co-assembled with a chiral molecule, incorporated into a chiral matrix, or aggregated into a supramolecular helical structure. In such cases, the achiral chromophore can adopt a twisted, chiral conformation, leading to measurable ECD and ORD signals. No specific studies investigating induced chirality for Benzenamine, 4,4'-azoxybis- were found.

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A non-zero ECD signal is only observed for chiral substances. As Benzenamine, 4,4'-azoxybis- is achiral, it does not have an intrinsic ECD spectrum.

ORD measures the variation in the optical rotation of a substance with the wavelength of light. Similar to ECD, this phenomenon is exclusive to chiral compounds. Therefore, Benzenamine, 4,4'-azoxybis- does not exhibit an ORD spectrum under normal conditions.

Chemical Reactivity, Transformation Mechanisms, and Kinetics of Benzenamine, 4,4 Azoxybis

Redox Chemistry and Electrochemical Behavior

The azoxy group is electrochemically active and can undergo both reduction and oxidation. The presence of electron-donating amino groups on the phenyl rings significantly influences the potentials at which these electron transfer processes occur.

Cyclic voltammetry is a key technique for investigating the electrochemical properties of azoxy compounds. While specific studies on Benzenamine, 4,4'-azoxybis- are not extensively detailed in readily available literature, the behavior of analogous aromatic azoxy compounds, such as 4,4'-azopyridine-1,1'-dioxide, provides valuable insight into the expected electrochemical characteristics. utexas.edu

In dimethylformamide (DMF), aprotic polar solvent, such compounds typically exhibit two distinct, reversible one-electron reduction steps. utexas.edu The first reduction corresponds to the formation of a stable anion radical, and the second to the formation of a dianion. For 4,4'-azopyridine-1,1'-dioxide, these waves appear at half-wave potentials (E½) of approximately -0.73 V and -1.35 V versus a saturated calomel (B162337) electrode (SCE). utexas.edu The separation and reversibility of these peaks indicate that the initial electron transfer creates a relatively stable intermediate. The data suggests that the first reduction is a reversible one-electron process, while the second wave may be complicated by subsequent chemical reactions. utexas.edu

| Redox Process | Half-Wave Potential (E½ vs. SCE) | Characteristics |

|---|---|---|

| First Reduction (Formation of Anion Radical) | -0.73 V | Reversible, one-electron transfer |

| Second Reduction (Formation of Dianion) | -1.35 V | One-electron transfer, potentially followed by a chemical reaction (ECE-type process) |

The reduction of the azoxy group in Benzenamine, 4,4'-azoxybis- is expected to proceed through a stepwise electron transfer mechanism.

Formation of the Anion Radical: The initial step is a one-electron transfer to the azoxy moiety, generating a radical anion. This intermediate is often stable enough to be detected by techniques like electron spin resonance (ESR) spectroscopy. utexas.edu

Formation of the Dianion: A second one-electron transfer at a more negative potential leads to the formation of a dianion.

Studies on similar compounds suggest that the process can be more complex than simple sequential electron transfers. utexas.edu The reduction may follow an ECE-type mechanism, where an initial E lectron transfer is followed by a C hemical reaction (such as protonation or rearrangement), which generates a new species that undergoes a second E lectron transfer at the same or a nearby potential. utexas.edu The generation of radical intermediates is a key feature of both the electrochemical reduction and the chemical synthesis of azoxy compounds from anilines or nitrosobenzenes, which can involve single electron transfer (SET) steps. acs.org

Photochemical Transformations and Light-Induced Rearrangements

Benzenamine, 4,4'-azoxybis-, like other aromatic azoxy compounds, is susceptible to transformations upon exposure to light, particularly in the ultraviolet (UV) range. These reactions include isomerization, reduction, oxidation, and skeletal rearrangements.

The most common photochemical reaction for azoxy and azo compounds is reversible trans/cis (or E/Z) isomerization around the nitrogen-nitrogen double bond. researchgate.netproquest.comnih.gov Upon irradiation with light of a suitable wavelength (typically in the UV-A range), the thermodynamically more stable trans isomer can be converted to the cis isomer. nih.govacs.org This process can often be reversed by irradiation at a different wavelength or by thermal relaxation. nih.gov

The quantum yield for photoisomerization can be very high. For example, the fungicide azoxystrobin (B1666510) undergoes efficient E to Z isomerization with a quantum yield of 0.75 in organic solvents, a value significantly higher than in aqueous solutions. researchgate.net This indicates that the environment plays a crucial role in the efficiency of the isomerization process. researchgate.net

| Process | Description | Typical Conditions | Reversibility |

|---|---|---|---|

| trans → cis (E → Z) | Conversion of the thermodynamically stable trans isomer to the less stable cis isomer. | UV irradiation (e.g., 365 nm). nih.gov | Yes |

| cis → trans (Z → E) | Conversion of the cis isomer back to the trans isomer. | Irradiation with a different wavelength (often visible light) or thermal relaxation. nih.gov | Yes |

Under certain conditions, irradiation can lead to the reduction or oxidation of the azoxy group.

Photoreduction: The photochemical reduction of azoxybenzene (B3421426) to the corresponding azobenzene (B91143) is a known reaction. researchgate.net This process involves the removal of the oxygen atom from the azoxy bridge. Studies on analogous azo dyes show that photoreduction often competes with photoisomerization but typically occurs with a much lower quantum yield and may require higher energy irradiation (e.g., λ ≤ 313 nm). rsc.org The reaction likely proceeds via hydrogen abstraction from the solvent or another hydrogen donor by the excited state of the azoxy compound. rsc.org

Photo-oxidation: Intramolecular photo-oxidation can occur, often coupled with a rearrangement. The classic example is the photorearrangement of azoxybenzene to 2-hydroxyazobenzene, which involves the transfer of the azoxy oxygen atom to an ortho position on one of the phenyl rings. researchgate.net This is an intramolecular redox process where one part of the molecule is oxidized (the ring) and another is reduced (the nitrogen bridge).

A significant photochemical reaction for aromatic azoxy compounds is the Photo-Wallach rearrangement. Upon UV irradiation, azoxybenzene and its derivatives can rearrange to form ortho-hydroxyazo compounds. researchgate.nettorontomu.carsc.org This reaction is believed to proceed through a cyclic intermediate. For a symmetrically substituted compound like Benzenamine, 4,4'-azoxybis-, the rearrangement would be expected to yield 2-hydroxy-4,4'-diaminoazobenzene.

The mechanism involves the excitation of the azoxy compound to an excited singlet or triplet state, followed by the formation of an intermediate that facilitates the transfer of the oxygen atom to the ortho position of the benzene (B151609) ring. researchgate.net In some cases, this rearrangement can be observed as a subsequent reaction following the initial formation of the azoxy compound during a photochemical synthesis from nitroarenes. torontomu.carsc.org Other complex photoinduced cyclization pathways have also been reported for different types of azoxy compounds, often initiated by the homolytic cleavage of bonds adjacent to the azoxy group. nih.govrhhz.net

Thermal Decomposition Pathways and Stability Studies

The thermal stability of Benzenamine, 4,4'-azoxybis-, also known as 4,4'-azoxydianiline, is a critical parameter for its application, particularly in the synthesis of high-performance polymers. The stability is intrinsically linked to the strength of the bonds within the molecule, especially the central azoxy bridge (-N=N(O)-) and its connection to the aromatic rings. Thermal analysis techniques are essential for characterizing these properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a standard method to determine the thermal stability and decomposition profile of a compound.

While specific TGA data for the standalone monomer Benzenamine, 4,4'-azoxybis- is not extensively detailed in publicly available literature, the thermal behavior can be inferred from studies on aromatic azoxy and azo compounds. The decomposition of such molecules is typically an energetic process initiated by the cleavage of the weakest bonds. In this case, the C-N bonds linking the aromatic rings to the azoxy group and the N-N and N-O bonds within the azoxy bridge are the most probable sites for initial thermal scission.

A typical TGA analysis would involve heating the sample at a constant rate (e.g., 10 °C/min) under an inert (N₂) or oxidative (air) atmosphere. The resulting thermogram would show the temperature at which weight loss begins (onset decomposition temperature) and the temperature of maximum rate of weight loss, derived from the derivative thermogravimetric (DTG) curve. For aromatic compounds, decomposition often occurs at high temperatures, typically above 200-250 °C. The process may occur in a single, sharp step or in multiple stages, corresponding to the sequential loss of different fragments of the molecule. The final residual mass at the end of the experiment provides information on the formation of stable char.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect physical transitions, such as melting and crystallization, and chemical reactions.

For a crystalline solid like Benzenamine, 4,4'-azoxybis-, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. This transition represents the energy absorbed by the compound to transform from a solid to a liquid state. The temperature of the peak maximum and the integrated area of the peak provide the melting temperature (Tm) and the enthalpy of fusion (ΔHf), respectively. While specific DSC data for 4,4'-azoxydianiline is scarce, studies on structurally similar aromatic compounds, such as p-azoxyanisole, demonstrate the utility of DSC in clearly identifying such phase transitions. researchgate.net No other solid-solid phase transitions would be expected unless the compound exhibits polymorphism. Following the melting endotherm, at higher temperatures, a broad exothermic peak might be observed, corresponding to the energy released during thermal decomposition.

Kinetic Studies of Thermal Degradation

Kinetic analysis of thermal degradation provides quantitative data on the rate of decomposition and the activation energy (Ea) required for the process to occur. This information is crucial for predicting the long-term stability and lifetime of a material at different temperatures. vu.edu.auelectrochem.org

The kinetics of thermal degradation are typically studied using TGA data obtained at multiple heating rates. mdpi.com Several computational methods, known as isoconversional (or model-free) methods, are commonly employed to determine the kinetic parameters without assuming a specific reaction model. researchgate.netresearchgate.net Prominent examples include:

Flynn–Wall–Ozawa (FWO) method: This integral method relates the logarithm of the heating rate to the inverse of the temperature at a given conversion level.

Kissinger–Akahira–Sunose (KAS) method: This method is another widely used integral approach.

Friedman (FR) method: This is a differential method that is considered more sensitive but can be affected by data noise.

By applying these methods, a plot of activation energy as a function of the conversion degree can be generated. A constant Ea value across the conversion range suggests a single-step decomposition mechanism, whereas a variable Ea indicates a more complex, multi-step process. researchgate.net Such detailed kinetic studies on Benzenamine, 4,4'-azoxybis- are not readily found in the literature but would be essential for a complete understanding of its thermal degradation mechanism.

Acid-Base Properties and Protonation Equilibria of Amine Functions

Benzenamine, 4,4'-azoxybis- possesses two primary aromatic amine (-NH₂) functional groups, which confer basic properties to the molecule. The basicity of these groups is determined by the availability of the nitrogen lone pair of electrons for protonation. chemistrysteps.com

In aromatic amines, the lone pair on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance. youtube.comslideshare.net This delocalization reduces the electron density on the nitrogen atom, making it less available to accept a proton compared to aliphatic amines. Consequently, aromatic amines are generally weaker bases than aliphatic amines and ammonia. libretexts.org

The basicity of the amine groups in 4,4'-azoxydianiline is further influenced by the electronic nature of the substituent on the opposite side of the aromatic ring, which in this case is the azoxy-bridged phenylamine group. The azoxy group (-N=N(O)-) is known to be an electron-withdrawing group through both the inductive and resonance effects. This electron-withdrawing nature pulls electron density away from the benzene rings and, subsequently, from the nitrogen atoms of the amine groups. youtube.com This effect further decreases the availability of the lone pair for protonation, making 4,4'-azoxydianiline a very weak base. Its basicity is expected to be lower than that of aniline (B41778).

The protonation equilibria can be described by the acid dissociation constant (pKa) of the conjugate acid (Ar-NH₃⁺). A lower pKa value for the conjugate acid corresponds to a weaker base. While the specific pKa value for 4,4'-azoxydianiline is not documented, a comparison with related compounds illustrates the expected trend.

Table 1: Comparison of pKa Values for Conjugate Acids of Aniline and Related Amines

| Compound | Structure | pKa of Conjugate Acid (Ar-NH₃⁺) | Basicity Relative to Aniline |

| Aniline | C₆H₅NH₂ | 4.6 | Reference |

| 4-Nitroaniline (B120555) | O₂N-C₆H₄-NH₂ | 1.0 | Weaker |

| 4-Methoxyaniline | CH₃O-C₆H₄-NH₂ | 5.3 | Stronger |

| Benzenamine, 4,4'-azoxybis- | H₂N-C₆H₄-N=N(O)-C₆H₄-NH₂ | Not Reported (Expected to be < 4.6) | Expected to be Weaker |

Note: This table illustrates the effect of electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups on the basicity of aniline. The azoxy group in the target compound is electron-withdrawing, predicting a lower basicity.

Catalytic Applications and Mechanisms Involving 4,4'-Azoxydianiline as Ligands or Precursors

Role as Ligands in Transition Metal Catalysis

While specific catalytic applications involving Benzenamine, 4,4'-azoxybis- as a ligand are not well-documented, its molecular structure suggests significant potential for use in coordination chemistry and catalysis. The molecule contains multiple potential donor sites: the nitrogen atoms of the two amine groups and the nitrogen and oxygen atoms of the central azoxy bridge. This allows it to function as a multidentate ligand, capable of binding to one or more metal centers.

By analogy with structurally similar compounds like 4,4'-oxydianiline (B41483) and various azo-dyes, 4,4'-azoxydianiline can be expected to form stable complexes with a variety of transition metals. researchgate.netjmchemsci.com Depending on the coordination mode and the metal center, it could act as:

A bidentate bridging ligand , coordinating to two different metal ions through its two terminal amine groups, potentially forming coordination polymers or metal-organic frameworks (MOFs).

A tetradentate chelating ligand , wrapping around a single metal ion using the two amine nitrogens and two donors from the azoxy group.

Complexes formed from such ligands often exhibit interesting catalytic properties. For instance, metal complexes derived from ligands containing azo and amine functionalities have been investigated for their catalytic activity in oxidation reactions. mdpi.com The close proximity of metal centers, which can be enforced by a bridging ligand like 4,4'-azoxydianiline, can facilitate multi-electron redox processes that are key to many catalytic cycles. Potential applications for such complexes could include oxidation of alcohols and phenols, C-H activation, and other industrially relevant transformations. The synthesis of such complexes would typically involve reacting a metal salt (e.g., chlorides, acetates) with the ligand in a suitable solvent. jmchemsci.com Characterization of the resulting metal complexes would confirm the coordination mode and geometry, which are crucial for determining their potential catalytic activity.

Participation in Organic Reactions as Nucleophiles or Bases

The chemical behavior of Benzenamine, 4,4'-azoxybis-, also known as 4,4'-azoxyaniline, as a nucleophile or a base is dictated by the presence of the two primary amino groups attached to the aromatic rings. The nucleophilicity and basicity of these amino groups are significantly influenced by the electronic properties of the azoxy bridge (-N=N(O)-).

The azoxy group is generally considered to be an electron-withdrawing group. This is due to the electronegativity of the nitrogen and oxygen atoms and the potential for resonance delocalization of the lone pairs of electrons on the amino groups into the aromatic system and the azoxy moiety. This electron-withdrawing nature reduces the electron density on the nitrogen atoms of the amino groups, thereby decreasing their basicity and nucleophilicity compared to aniline.

In organic reactions, the amino groups of Benzenamine, 4,4'-azoxybis- can act as nucleophiles, attacking electron-deficient centers. However, their reduced nucleophilicity means that they will react more slowly than aniline or anilines with electron-donating substituents. Reactions where Benzenamine, 4,4'-azoxybis- could potentially act as a nucleophile include:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although this is often less straightforward with aromatic amines due to the potential for multiple alkylations and side reactions.

Condensation reactions: For example, reaction with aldehydes or ketones to form imines (Schiff bases).

The reactivity in these transformations would be expected to be modest due to the deactivating effect of the azoxy group.

Heterogeneous Catalysis for Specific Conversions

The azoxy and amino functionalities in Benzenamine, 4,4'-azoxybis- offer multiple sites for chemical transformation under heterogeneous catalysis. The specific conversion achieved is highly dependent on the catalyst, reaction conditions (temperature, pressure, solvent), and the reducing or oxidizing agent used.

Hydrogenation:

One of the most significant catalytic transformations of Benzenamine, 4,4'-azoxybis- is its reduction. Heterogeneous catalytic hydrogenation can lead to different products depending on the catalyst and the severity of the conditions.

Reduction to 4,4'-Hydrazobenzidine: Under controlled conditions, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, the azoxy group can be selectively reduced to a hydrazo group, yielding 4,4'-hydrazobenzidine. This reaction is a key step in the industrial synthesis of benzidine (B372746) and its derivatives, which are important dye intermediates.

Reduction to 4,4'-Diaminobiphenyl (Benzidine): The 4,4'-hydrazobenzidine intermediate can undergo further rearrangement under acidic conditions (the benzidine rearrangement) to form 4,4'-diaminobiphenyl.

Reductive Cleavage to p-Phenylenediamine: Under more forcing hydrogenation conditions, both the azoxy group and the N-N bond of the resulting hydrazo intermediate can be cleaved, leading to the formation of p-phenylenediamine.

The table below summarizes the potential products from the heterogeneous catalytic hydrogenation of Benzenamine, 4,4'-azoxybis-.

| Catalyst | Reducing Agent | Major Product(s) |

| Pd/C | H₂ | 4,4'-Hydrazobenzidine |

| Raney Ni | H₂ | 4,4'-Hydrazobenzidine, p-Phenylenediamine |

| PtO₂ | H₂ | p-Phenylenediamine |

Oxidation:

The amino groups of Benzenamine, 4,4'-azoxybis- are susceptible to oxidation. Heterogeneous catalytic oxidation can be used to modify these groups, although controlling the selectivity can be challenging. Potential oxidation products could involve the formation of nitroso, nitro, or even azo compounds through coupling, depending on the oxidant and catalyst used. However, specific and well-documented examples of heterogeneous catalytic oxidation of Benzenamine, 4,4'-azoxybis- are scarce in the readily available scientific literature.

The choice of a suitable heterogeneous catalyst is crucial for achieving high selectivity towards a desired product. Factors such as the nature of the active metal, the properties of the support material (e.g., surface area, porosity, acidity), and the presence of promoters can all significantly influence the catalytic performance.

Theoretical and Computational Investigations of Benzenamine, 4,4 Azoxybis and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for molecules the size of Benzenamine, 4,4'-azoxybis-. DFT calculations provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate electrons, while the LUMO energy represents the ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov

For Benzenamine, 4,4'-azoxybis-, the HOMO is expected to be localized primarily on the electron-rich amino groups and the phenyl rings, while the LUMO would likely be centered on the electron-accepting azoxy bridge. The presence of amino groups is expected to raise the HOMO energy level compared to unsubstituted azoxybenzene (B3421426), making the molecule more susceptible to electrophilic attack and oxidation.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

| Parameter | Formula | Description | Illustrative Value (eV) for a related Aniline (B41778) Derivative |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -5.50 |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.40 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity | 4.10 |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 5.50 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.40 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -3.45 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.05 |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons | 2.90 |

Illustrative data based on typical values for aromatic amines and azo compounds calculated using DFT. Actual values for Benzenamine, 4,4'-azoxybis- would require specific computation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. memsait.it Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate solutions to the Schrödinger equation. While computationally more demanding than DFT, these methods are often used as a benchmark for high-accuracy energy calculations, geometry optimizations, and determining thermodynamic properties. researchgate.net For a molecule like Benzenamine, 4,4'-azoxybis-, ab initio calculations could be employed to precisely determine its heat of formation, conformational energy differences, and the energy barriers for bond rotation, providing a robust dataset for understanding its thermodynamic stability.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). nih.gov By analyzing the gradient of the electron density, AIM identifies critical points, including bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs reveal the nature of the interaction. nih.gov

For Benzenamine, 4,4'-azoxybis-, AIM analysis would be crucial for characterizing several key interactions:

Covalent Bonds: The C-N, N=N, N-O, C-C, and C-H bonds would exhibit BCPs with high electron density (ρ(r)) and a negative Laplacian of the electron density (∇²ρ(r) < 0), characteristic of shared-shell (covalent) interactions.

Intramolecular Hydrogen Bonds: The proximity of the azoxy group's oxygen atom to ortho-hydrogens on the phenyl rings could lead to weak C-H···O interactions, which would be identified by a BCP with low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), typical of closed-shell interactions.

Intermolecular Hydrogen Bonds: In a condensed phase, the primary amine (-NH₂) groups are strong hydrogen bond donors, while the azoxy oxygen and nitrogen atoms are potential acceptors. AIM would precisely characterize the strength and nature of the N-H···O and N-H···N hydrogen bonds that govern the supramolecular assembly. The analysis classifies hydrogen bonds as weak, moderate, or strong based on the values of the electron density and its Laplacian at the BCP. nih.gov

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| Covalent (e.g., C-C) | > 0.20 | < 0 | Shared-shell |

| Strong H-bond (e.g., O-H···O) | > 0.035 | < 0 | Partially covalent |

| Moderate H-bond (e.g., N-H···O) | 0.01 - 0.035 | > 0 | Primarily electrostatic |

| Weak H-bond / van der Waals | < 0.01 | > 0 | Closed-shell |

This table presents typical ranges for AIM parameters to classify chemical interactions expected in Benzenamine, 4,4'-azoxybis-.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the exploration of conformational landscapes and the study of dynamic processes like self-assembly.

Benzenamine, 4,4'-azoxybis- possesses significant conformational flexibility, primarily due to the rotation around the C-N single bonds connecting the phenyl rings to the central azoxy bridge. MD simulations can map the potential energy surface associated with these rotations.

Gas-Phase Simulations: In the gas phase, simulations would reveal the intrinsic conformational preferences of an isolated molecule. The most stable conformation is likely to be a twisted, non-planar structure to minimize steric hindrance between the phenyl rings and the azoxy group. The simulations would quantify the energy barriers between different conformers.

Solution-Phase Simulations: When a solvent is introduced, the conformational landscape can change significantly. Polar solvents would stabilize conformations where the polar amino and azoxy groups are exposed, potentially altering the rotational barriers and the equilibrium population of different conformers through explicit hydrogen bonding with solvent molecules.

The structure of Benzenamine, 4,4'-azoxybis- is conducive to forming ordered structures through self-assembly, driven by non-covalent interactions. MD simulations are ideal for modeling these processes.

Hydrogen Bonding: The primary amine groups are excellent hydrogen bond donors, and the azoxy group's oxygen and nitrogen atoms are acceptors. Simulations would show the formation of extensive hydrogen-bonding networks, likely leading to one-dimensional chains or two-dimensional sheets. nih.gov

Supramolecular Assembly: By simulating multiple molecules, MD can model the spontaneous aggregation and ordering into larger supramolecular structures. rsc.org This is particularly relevant for understanding its behavior in liquid crystals or the formation of crystalline solids. The interplay between strong, directional hydrogen bonds and weaker, dispersive π-π stacking would dictate the final morphology of the self-assembled material. bath.ac.uk

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Techniques such as Density Functional Theory (DFT) for vibrational and nuclear magnetic resonance spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra, offer high accuracy in simulating these properties.

The vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of aromatic azoxy compounds can be reliably predicted using DFT calculations. By simulating these spectra, specific bands can be assigned to the corresponding molecular motions or chemical environments, which is crucial for structural elucidation.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational analysis is typically performed using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govacademie-sciences.fr These calculations yield harmonic vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental data. academie-sciences.fr For a molecule like Benzenamine, 4,4'-azoxybis-, key vibrational modes include the N=N stretch of the azoxy group, C-N stretching between the benzene (B151609) ring and the nitrogen atoms, and various aromatic C-H and C=C vibrations. While specific computational studies on Benzenamine, 4,4'-azoxybis- are not widely available, analysis of related compounds like azobenzene (B91143) demonstrates the coupling between the central azo vibrations and the phenyl ring modes. slideshare.net For substituted nitrobenzenes, a precursor to azoxy compounds, DFT calculations have been used to assign the characteristic asymmetric and symmetric stretching vibrations of the NO2 group. researchgate.net

Table 1: Representative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in Related Aromatic Compounds

| Functional Group/Vibration | Compound | Calculation Method | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N=N Stretch | trans-Azobenzene | MP2/6-31G* | 1467 | 1440 |

| C-N Stretch | Nitrobenzene (B124822) | DFT/B3LYP | 1110 | 1107 |

| NO₂ Asymmetric Stretch | Nitrobenzene | DFT/B3LYP | 1575 | 1527 |

| NO₂ Symmetric Stretch | Nitrobenzene | DFT/B3LYP | 1367 | 1349 |

Data adapted from studies on related compounds to illustrate typical accuracy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating nuclear shielding constants. nih.govruc.dk These calculated values can be correlated with experimental chemical shifts to assign signals accurately. For complex aromatic systems, DFT calculations can help differentiate between isomers and tautomers by predicting their distinct NMR signatures. nih.gov In the case of Benzenamine, 4,4'-azoxybis-, calculations could predict the chemical shifts for the aromatic protons and carbons, noting the influence of the electron-donating amino groups and the anisotropic effects of the azoxy bridge.

The electronic absorption and emission properties of azoxy compounds are governed by electronic transitions within the molecule, primarily involving the π-electron system of the aromatic rings and the n and π orbitals of the azoxy group. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis spectra with good accuracy. researchgate.netchemrxiv.org

For azobenzene and its derivatives, two characteristic absorption bands are typically observed: a strong band in the UV region attributed to the π→π* transition and a weaker band at longer wavelengths in the visible region corresponding to the n→π* transition. researchgate.netpreprints.org The position and intensity of these bands are sensitive to the substituents on the phenyl rings. The introduction of electron-donating groups, such as the amino groups in Benzenamine, 4,4'-azoxybis-, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azoxybenzene. TD-DFT calculations can model these effects and predict the resulting spectra. Studies on azobenzene derivatives have shown that TD-DFT calculations can achieve reasonable agreement with experimental data, aiding in the interpretation of the electronic structure. researchgate.netresearchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated Maximum Absorption Wavelengths (λmax) for Azobenzene Derivatives

| Compound | Transition | Solvent | Calculation Method | Calculated λmax (nm) | Experimental λmax (nm) |

| Azobenzene | π→π | Chloroform | TD-DFT/CAM-B3LYP | 328 | 320 |

| Azobenzene | n→π | Chloroform | TD-DFT/CAM-B3LYP | 435 | 433 |

| 4-Aminoazobenzene | π→π* | Ethanol | TD-DFT/B3LYP | 398 | 398 |

Data sourced from studies on azobenzene and its derivatives to illustrate the predictive power of TD-DFT. researchgate.netresearchgate.net

Computational Studies on Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a vital tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the transition states that govern reaction rates and selectivity. rsc.orgnih.gov For Benzenamine, 4,4'-azoxybis-, computational studies can illuminate its formation mechanisms and subsequent reactivity.

A key reaction pathway for the formation of azoxyarenes is the enzymatic or chemical oxidation of anilines. nih.gov Computational analysis using quantum chemical (QC) calculations has been performed on the formation of azoxybenzene from aniline. This study revealed a mechanism where aniline is first oxidized to form aromatic hydroxylamine (B1172632) (ArNHOH) and nitroso (ArNO) intermediates. These two species then undergo a spontaneous dehydration condensation to generate the final azoxybenzene product. The computational model calculated the energy barrier for this key condensation step to be 15.7 kcal mol⁻¹, providing fundamental insight into the reaction kinetics. nih.gov

Another characteristic reaction of azoxybenzenes is the Wallach rearrangement, where the azoxy compound rearranges to a hydroxyazobenzene under strong acidic conditions. researchgate.netyoutube.com While detailed computational studies on this rearrangement for Benzenamine, 4,4'-azoxybis- are limited, the general approach involves using DFT to map the potential energy surface of the reaction. This would include locating the structures of intermediates, such as the protonated azoxybenzene and dicationic species, and calculating the energy of the transition states connecting them. Such studies would clarify the precise mechanism and the factors controlling the regioselectivity of the hydroxyl group addition.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based approaches that correlate the chemical structure of a series of compounds with their physical properties or biological activities. mdpi.commdpi.com These predictive models are invaluable in materials science and drug discovery for designing new molecules with desired characteristics without the need for exhaustive synthesis and testing. nih.gov

For the azoxy class of compounds, QSAR modeling has been successfully applied. In one study, the antifungal activity of 16 different azoxy compounds was analyzed to build a predictive model. nih.gov The researchers used a partial least-squares method to correlate the antifungal activity with various physicochemical descriptors representing the properties of substituents on the aromatic rings. The resulting QSAR model indicated that antifungal activity was favored by sterically bulky and hydrophobic substituents at one position (R1) and electron-withdrawing substituents at another position (R2). nih.gov This model not only provided mechanistic insight into the structural requirements for activity but also allowed the researchers to propose new candidate compounds with potentially higher potency. nih.gov Such QSPR/QSAR approaches could be applied to Benzenamine, 4,4'-azoxybis- and its derivatives to predict properties like solubility, liquid crystal behavior, or specific biological activities.

Table 3: Descriptors and Their Influence in a QSAR Model for Antifungal Azoxy Compounds

| Descriptor Type | Specific Parameter | Influence on Antifungal Activity |

| Steric | Molar Refractivity (MR) of R1 substituent | Positive correlation (bulkier groups increase activity) |

| Hydrophobicity | Hydrophobic parameter (π) of R1 substituent | Positive correlation (more hydrophobic groups increase activity) |

| Electronic | Hammett constant (σ) of R2 substituent | Positive correlation (electron-withdrawing groups increase activity) |

Based on the findings of the chemometric QSAR study on antifungal azoxy compounds. nih.gov

Advanced Materials Science and Non Biological Applications of Benzenamine, 4,4 Azoxybis Derivatives

Polymeric Materials Synthesis and Characterization

Polymer Blends and Composites with Azoxy-Functionalized Components

The incorporation of functional components into polymer blends and composites is a key strategy for developing materials with tailored properties. While direct research on Benzenamine, 4,4'-azoxybis- in polymer blends is limited, the principles can be understood from studies on structurally similar azo-functionalized polymers. The introduction of rigid, functional moieties like the azoxy group into a polymer matrix can significantly influence the material's thermal, mechanical, and optical characteristics.

Functionalized polymers are often used as compatibilizers in immiscible polymer blends, where they migrate to the interface between the two phases, reduce interfacial tension, and improve adhesion. This leads to a more refined morphology and enhanced mechanical properties, such as impact strength. For instance, polymers functionalized with reactive groups have been shown to dramatically improve the impact energy of polypropylene-based blends. The amine groups on Benzenamine, 4,4'-azoxybis- could be used to graft it onto polymers with acidic or epoxy functionalities, creating copolymers that act as effective compatibilizers.

Furthermore, incorporating azoxy-functionalized components can impart specific functionalities to the composite material. Aromatic polyimides containing an azo linkage, for example, have been shown to exhibit reversible photo and thermal contractile behavior. This suggests that composites containing azoxy-based structures could be developed into "smart" materials that respond to external stimuli like heat or light, making them suitable for applications in actuators, sensors, or responsive textiles.

Table 1: Effects of Functional Components on Polymer Blend Properties

| Functional Group | Polymer System | Observed Effect | Potential Role of Azoxy-Amines |

| Glycidyl Methacrylate | Polypropylene / Nitrile Butadiene Rubber | 9-fold improvement in impact energy | Serve as a reactive compatibilizer after grafting |

| 2-isopropenyl-2-oxazoline | Polypropylene / Nitrile Butadiene Rubber | 9-fold improvement in impact energy | Enhance interfacial adhesion in blends |

| Azo Linkage | Aromatic Polyimides | Reversible photo and thermal contraction | Induce stimulus-responsive behavior in composites |

Optoelectronic Materials and Devices

Derivatives of Benzenamine, 4,4'-azoxybis- possess electronic and optical properties that make them candidates for use in various optoelectronic applications. The extended π-conjugated system of the azoxybenzene (B3421426) core is central to these properties.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical switching, frequency conversion, and telecommunications. Organic molecules with large π-electron systems, like azoxybenzene derivatives, are of significant interest for their NLO properties.

The primary mechanism behind the NLO response in these molecules is the distortion of the electronic clouds under a strong laser field. Structurally related pseudo-stilbene type azobenzenes are known to possess a significant third-order nonlinear optical response. northwestern.edu This response can be enhanced by extending the π-conjugation of the molecule and by adding strong electron-donating or electron-withdrawing groups at the ends of the molecule. nih.govacs.org The two amine groups in Benzenamine, 4,4'-azoxybis- act as electron-donating groups, which can enhance the NLO properties.

Research on azobenzene (B91143) derivatives has identified several mechanisms contributing to their third-order nonlinearity (χ⁽³⁾), including electronic nonlinearities, trans-cis photoisomerization, and thermal effects. northwestern.edu Materials based on these compounds show promise for ultrafast optical signal processing. northwestern.edu While specific NLO data for Benzenamine, 4,4'-azoxybis- is not widely reported, the properties of similar molecules suggest its potential in this area.

Table 2: Nonlinear Optical Properties of Related Organic Compounds

| Compound Class | NLO Property | Typical Values (esu) | Contributing Mechanism |

| Tetrabenzporphyrins | Third-order susceptibility (χ⁽³⁾) | 1.2–2.8 × 10⁻⁸ | Electronic |

| Porphyrin Derivative Film | Nonlinear absorption (β) | -9.7 × 10⁻⁵ m/W | Saturated Absorption |

| Porphyrin Derivative Film | Nonlinear refraction (n₂) | -7.56 × 10⁻¹² m²/W | Self-defocusing |

| Azobenzenes | Third-order nonlinearity | Large negative nonlinearity | Photoisomerization |

Organic Light-Emitting Diodes (OLEDs) and Solar Cells (as component)

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) are technologies based on thin films of organic semiconductor materials. nih.govrsc.orgjmaterenvironsci.com In a typical OLED, organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and recombine in an emissive layer to produce light. jmaterenvironsci.com OSCs operate on a reverse principle, where light absorbed in the organic active layer generates excitons (electron-hole pairs) that are then separated to produce an electric current. nih.gov